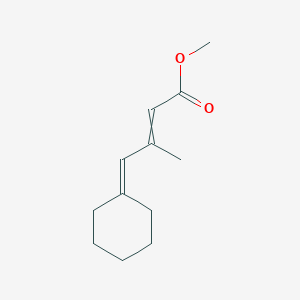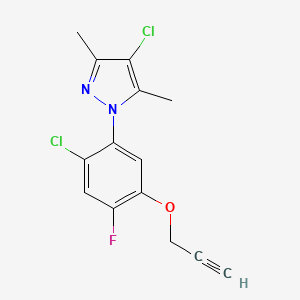
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of chloro, fluoro, and propynyloxy substituents on the phenyl ring, as well as methyl groups on the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, and propynyloxy groups can be introduced through electrophilic aromatic substitution reactions, often using reagents such as chlorinating agents (e.g., thionyl chloride), fluorinating agents (e.g., Selectfluor), and alkynylating agents (e.g., propargyl bromide).
Methylation: The methyl groups on the pyrazole ring can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions: 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学的研究の応用
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3-methyl-: This compound lacks one methyl group on the pyrazole ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-5-methyl-: This compound has a different methylation pattern, potentially leading to variations in its physicochemical properties and applications.
1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl-2-oxo-:
The uniqueness of 1H-Pyrazole, 4-chloro-1-(2-chloro-4-fluoro-5-(2-propynyloxy)phenyl)-3,5-dimethyl- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
106123-54-0 |
|---|---|
分子式 |
C14H11Cl2FN2O |
分子量 |
313.2 g/mol |
IUPAC名 |
4-chloro-1-(2-chloro-4-fluoro-5-prop-2-ynoxyphenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-4-5-20-13-7-12(10(15)6-11(13)17)19-9(3)14(16)8(2)18-19/h1,6-7H,5H2,2-3H3 |
InChIキー |
DAEITKPIJAKLQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2Cl)F)OCC#C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14316651.png)
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
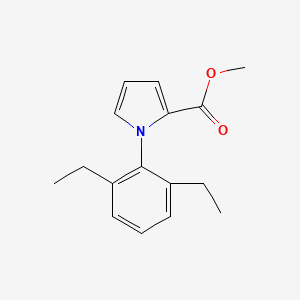

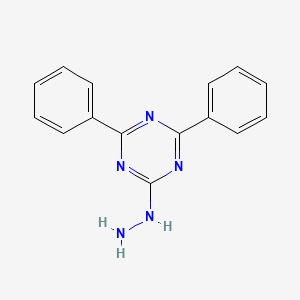
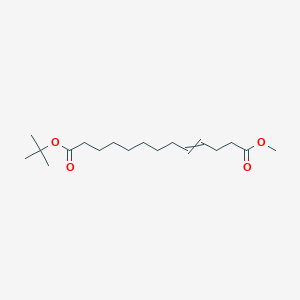
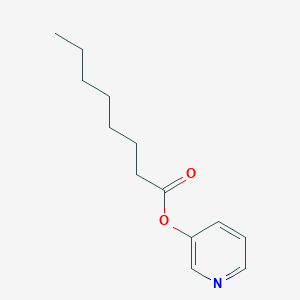
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
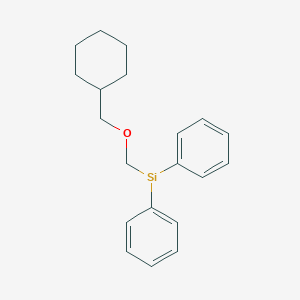
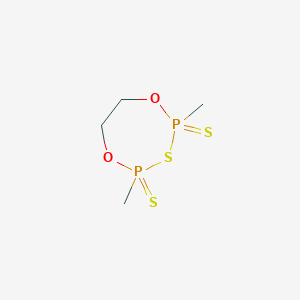
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
